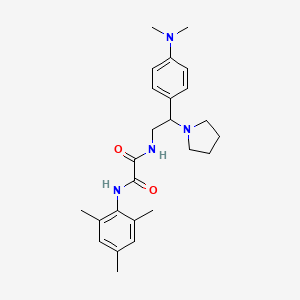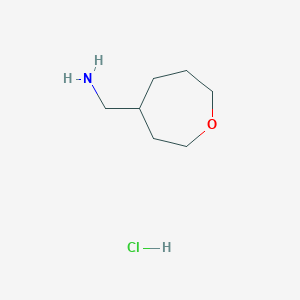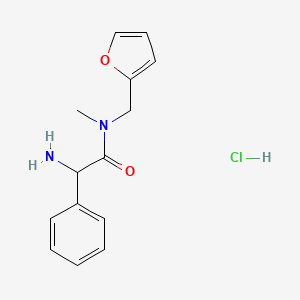
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-mesityloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic molecules like N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-mesityloxalamide often involves multi-step organic reactions, including but not limited to cyclization, amidation, and alkylation. Pyrrolidine rings, as seen in this compound, are typically synthesized through ring-closing strategies or by functionalization of pre-existing pyrrolidine derivatives. These methods provide a versatile approach to accessing a broad range of pyrrolidine-containing compounds, highlighting the synthetic adaptability of such structures for targeted chemical synthesis (Li Petri et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of complex organic molecules, including the subject compound, involves understanding the spatial arrangement and electronic distribution within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling play crucial roles in elucidating these structures. The presence of aromatic systems alongside the pyrrolidine ring introduces considerations of conjugation and electronic resonance, affecting the molecule's reactivity and interactions (Pazderski & Abramov, 2023).
Chemical Reactions and Properties
The chemical behavior of N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-mesityloxalamide is influenced by its functional groups. The amide linkage, pyrrolidine ring, and dimethylamino group each contribute to the compound's reactivity. For instance, amides are typically resistant to hydrolysis under mild conditions, whereas the pyrrolidine ring may engage in nucleophilic reactions. Aromatic amines, such as the dimethylamino group, can undergo electrophilic substitution reactions, demonstrating the compound’s potential for further chemical transformations (Sohal, 2021).
Physical Properties Analysis
The physical properties of a compound like N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-mesityloxalamide—such as melting point, boiling point, solubility, and crystallinity—are determined by its molecular structure. The presence of both polar (amide) and nonpolar (aromatic and pyrrolidine) regions suggests that the compound may have moderate solubility in a range of solvents, indicative of potential applications in diverse chemical contexts (Sharma & Singh, 2017).
Chemical Properties Analysis
Analyzing the chemical properties involves understanding the reactivity patterns, stability under various conditions, and potential chemical transformations of the compound. The amide bond’s partial double-bond character grants stability, while the aromatic and pyrrolidine components offer sites for chemical modifications through electrophilic and nucleophilic reactions, respectively. This balance of stability and reactivity is crucial for the compound's utility in chemical synthesis and potential applications in material science or medicinal chemistry (Gomaa & Ali, 2020).
科学的研究の応用
Microwave-Assisted Synthesis and Biological Activities
A study by El‐Borai et al. (2013) explored the microwave-assisted synthesis of pyrazolopyridine derivatives, which showed significant antioxidant, antitumor, and antimicrobial activities. This research demonstrates the utility of microwave irradiation in the efficient synthesis of complex molecules, potentially including N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-mesityloxalamide, and their application in medicinal chemistry (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Catalysis and Chemical Transformations
Liu et al. (2014) investigated 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols and phenols. The study provides insights into the reaction mechanisms and the potential of N,N-dimethylamino derivatives in catalysis, suggesting that N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-mesityloxalamide could also find applications in catalytic processes (Liu, Ma, Liu, & Wang, 2014).
Non-Linear Optical Materials
Singh, Rawat, and Sahu (2014) conducted a combined experimental and DFT study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, revealing its potential as a non-linear optical material. This research underscores the significance of dimethylamino groups in the development of materials with desirable optical properties, hinting at similar applications for N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-mesityloxalamide (Singh, Rawat, & Sahu, 2014).
Fluorescent Probes for CO2 Detection
Wang et al. (2015) developed novel fluorescent probes based on 1,2,5-triphenylpyrrole for the detection of low levels of carbon dioxide. The presence of dimethylamino groups enhanced the probes' sensitivity, suggesting that similar structural motifs in N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-mesityloxalamide could be leveraged in sensor technologies for environmental monitoring (Wang, Chen, Zhang, Liu, Shi, Feng, Tong, & Dong, 2015).
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2/c1-17-14-18(2)23(19(3)15-17)27-25(31)24(30)26-16-22(29-12-6-7-13-29)20-8-10-21(11-9-20)28(4)5/h8-11,14-15,22H,6-7,12-13,16H2,1-5H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCLPFOHGJQIJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-mesityloxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2492649.png)
![(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2492650.png)


![4-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2492655.png)


![5-bromo-N-(7-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2492662.png)

![N-(3-chloro-4-fluorophenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2492664.png)

![3-(2-chlorophenyl)-5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-4-carboxamide](/img/structure/B2492668.png)
![{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid](/img/structure/B2492670.png)